molecular formula C10H14BClO4 B1434271 (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid CAS No. 279261-91-5

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Cat. No. B1434271
M. Wt: 244.48 g/mol
InChI Key: RMVVIHYLJKXEPI-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been increasingly studied in medicinal chemistry . They can be used as building blocks and synthetic intermediates .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives involves aromatic diamine, HCl, 2-ethoxyethanol at 100 °C for 2 hours, followed by the addition of 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), and 2-ethoxyethanol at room temperature for 18 hours .


Molecular Structure Analysis

The molecular formula of “(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” is C10H14BClO4 . The InChI code is 1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 .


Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene and cross-coupling reactions with diazoesters or potassium cyanate . They also participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .


Physical And Chemical Properties Analysis

“(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” has a molecular weight of 244.48 g/mol . It is a white to yellow solid .

Scientific Research Applications

Fluorescence Quenching and Conformational Analysis

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, as a boronic acid derivative, shares properties with similar compounds used in fluorescence studies and conformational analysis. The fluorescence quenching of boronic acid derivatives in alcohols has been explored, revealing insights into the conformational dynamics influenced by the environment, such as the presence of aniline as a quencher and the role of hydrogen bonding (Geethanjali et al., 2015).

Structural Chemistry and Material Synthesis

The compound's structural similarity to phenyl boronic acids allows for potential applications in creating multifunctional materials, as evidenced by studies on {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, which demonstrated the intricate structures and potential for various applications (Zhang et al., 2017).

Optical Modulation and Sensing Technologies

The potential of boronic acids in optical modulation and sensing, particularly in recognizing saccharides and modulating optical properties of materials like carbon nanotubes, aligns with the characteristics of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. These applications hinge on the boronic acid's ability to bind with diols and influence the optical characteristics of materials (Mu et al., 2012).

Catalysis and Organic Synthesis

Boronic acids, including (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, play a crucial role in catalysis and organic synthesis. They are involved in various coupling reactions, such as Suzuki coupling, highlighting their importance in constructing complex organic molecules (Prabakaran et al., 2012).

Environmental Applications

The relevance of boronic acids in environmental applications, especially in the degradation of pollutants through advanced oxidation processes, might extend to (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. These processes are vital in treating wastewater and managing environmental contaminants (Brillas et al., 2007).

Complex Formation and Reactivity

The ability of boronic acids to form complex structures and their reactivity, as observed in the formation of tetraarylpentaborates and their subsequent hydrolysis, can provide insights into the chemical behavior and potential applications of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid (Nishihara et al., 2002).

properties

IUPAC Name

[3-chloro-4-(2-ethoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVVIHYLJKXEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCOCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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